molecular formula C8H8BrF2NO B13042793 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

Cat. No.: B13042793
M. Wt: 252.06 g/mol
InChI Key: TVRZNUSYJLKOJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromo and difluoro groups in 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for research and development .

Biological Activity

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL, also known as (S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL, is a compound with the molecular formula C8_8H8_8BrF2_2NO and a molecular weight of 252.06 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications.

Research indicates that this compound may act on specific biological targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown that related compounds in its class exhibit inhibitory effects on CDK activity, suggesting a potential role in cancer therapy or other proliferative disorders .

Pharmacokinetics

Pharmacokinetic studies reveal significant insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. For instance:

  • Bioavailability : Following subcutaneous administration in animal models, the bioavailability was found to be around 74% with a half-life of approximately 1 hour .
  • Metabolism : The compound demonstrated stability in liver microsomes, indicating low hepatic metabolism which may contribute to its prolonged action in vivo .

Antimicrobial Activity

Recent investigations have also evaluated the antimicrobial properties of this compound. In vitro studies have shown that it possesses moderate antibacterial activity against various strains. The minimum inhibitory concentrations (MICs) for several bacterial strains were determined, revealing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of similar compounds indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structural features were shown to induce apoptosis in human breast cancer cells by inhibiting CDK activity .

Case Study 2: Antimicrobial Efficacy

In another research effort, the compound was tested against a panel of pathogenic bacteria using the agar diffusion method. The results confirmed its efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2

InChI Key

TVRZNUSYJLKOJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(CO)N)F)Br

Origin of Product

United States

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